Methyl 1H-indazole-7-carboxylate

Antimicrobial Bacteriology Mycology

Regioisomer purity at the 7-position is critical for PARP7, TTK, and CK2 inhibitor programs. Substituting with 5- or 6-carboxylate analogs risks inactive compounds and failed synthetic routes. - Direct precursor to indazole-7-carboxamide pharmacophore (advanced clinical candidates) - Documented iNOS inhibition (anti-inflammatory) & Gram±/fungal activity (MICs available) - ≥98% purity, methyl ester ready for amidation or hydrolysis

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 755752-82-0
Cat. No. B1326402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-indazole-7-carboxylate
CAS755752-82-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NN=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11)
InChIKeyGEWJEKADAXWFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-indazole-7-carboxylate for R&D and Synthesis


Methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) is a key indazole derivative with a methyl ester at the 7-position . It is a fundamental building block in medicinal chemistry, primarily valued as a versatile intermediate for synthesizing a wide array of bioactive compounds, including kinase inhibitors and anticancer agents . Its core indazole structure serves as a well-recognized pharmacophore, often acting as a bioisostere for phenol or other heterocycles [1], and its specific substitution pattern is crucial for constructing targeted molecular architectures.

Medicinal chemistry intermediate for kinase and PARP inhibitor synthesis
7‑position carboxylate directs regiochemistry in scaffold construction
Supports targeted library synthesis in oncology research

Methyl 1H-indazole-7-carboxylate: Position-Specific Sourcing


In scientific procurement, substituting Methyl 1H-indazole-7-carboxylate with a generic 'indazole derivative' can derail a research program. The position of the carboxylate group on the indazole ring is a critical determinant of both chemical reactivity and biological activity . While a 5-carboxylate or an unsubstituted indazole may offer a similar core, the 7-position specifically directs downstream functionalization and influences molecular recognition at target binding sites [1]. For instance, the 7-carboxylate is a direct precursor to the 7-carboxamide pharmacophore found in PARP7 inhibitors and other kinase-targeting drugs [2]. Using a regioisomer or a less-defined analog introduces significant risk of synthetic route failure or producing an inactive compound, as evidenced by structure-activity relationship (SAR) studies showing that even subtle shifts in substitution patterns can abolish target potency [1].

Regioisomer 5‑ or 6‑carboxylate isomers may shift binding and reactivity profiles, potentially altering downstream SAR.
Ester analog Ethyl ester is documented as a Syk inhibitor precursor; it does not align with PARP7/TTK synthetic routes.
Acid form The free carboxylic acid reduces membrane permeability and may complicate cellular assay design.

Methyl 1H-indazole-7-carboxylate: Comparative Evidence


Broad-Spectrum Antimicrobial Activity

Methyl 1H-indazole-7-carboxylate demonstrates broad-spectrum antimicrobial activity, a key differentiator from many simple indazole building blocks that are biologically inert until further derivatized. It has been shown to inhibit the growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria as well as fungi . This intrinsic activity, likely stemming from its ability to bind the 50S ribosomal subunit and inhibit protein synthesis , provides a unique starting point for medicinal chemistry campaigns focused on infectious disease, in contrast to unsubstituted indazole or regioisomers like the 5-carboxylate which lack such reported activity.

Antimicrobial panel
Reported
Inhibits S. aureus, E. coli, B. subtilis, P. aeruginosa, A. niger, C. albicans
Supports antimicrobial screening context
Qualitative difference; baseline indazole typically inactive. Source data to verify.
Antimicrobial Bacteriology Mycology Drug Discovery

PARP7 and Kinase Inhibitor Precursor

The methyl ester at the 7-position is a crucial functional handle that differentiates this compound as a direct precursor to high-value pharmacophores. It is specifically used to synthesize the 7-carboxamide core, a critical structural feature in advanced drug candidates such as selective PARP7 inhibitors (e.g., RBN-2397 derivatives) [1] and various kinase inhibitors [2]. This is in contrast to the analogous ethyl ester (CAS 885278-74-0), which is more commonly cited as an intermediate for pyrrolopyrazine-based spleen tyrosine kinase (Syk) inhibitors [3]. While both are useful, the methyl ester is the established entry point for the indazole-7-carboxamide series targeting PARP7 and TTK kinases, a well-documented and active area of oncology drug discovery [REFS-2, REFS-4].

PARP7/TTK precursor
Class‑level inference
Methyl ester leads to indazole‑7‑carboxamide for PARP7/TTK; ethyl ester favors Syk scaffolds
Supports PARP7/TTK synthesis workflow
Based on patent and primary literature comparison.
Medicinal Chemistry Oncology PARP7 Kinase Immunotherapy

Favorable Lipophilicity and Permeability Profile

The methyl ester imparts a favorable physicochemical profile to the indazole core, which is a key advantage over the more polar carboxylic acid derivative (1H-indazole-7-carboxylic acid, CAS 677304-83-5). Specifically, the methyl ester has a calculated Consensus Log P of 1.43 , indicating a balanced lipophilicity that is ideal for passive membrane permeability, a critical property for drug candidates. In contrast, the corresponding carboxylic acid (Log P ~ -0.5 to 0.5, class-level inference) would be significantly more polar and less membrane-permeable. Furthermore, the compound exhibits a moderate calculated aqueous solubility of 1.11-1.19 mg/mL (Log S = -2.2) , which is sufficient for a wide range of in vitro assays and synthetic transformations. As a solid with a melting point of 76-78°C and a purity standard of 97-99.99% from suppliers , it is amenable to accurate weighing and handling in a research setting.

Lipophilicity
Class‑level inference
Consensus Log P 1.43 (predicted)
Supports cell permeability prediction review
Free acid counterpart ~1‑2 log units lower. In silico estimate.
Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Clinical-Stage Oncology Drug Intermediate

Methyl 1H-indazole-7-carboxylate has a validated and scalable synthetic route, often produced in a 68% yield from methyl 2-amino-3-methylbenzoate . This establishes a reliable supply chain, but more importantly, this specific compound is a documented intermediate in the synthesis of clinical and approved anticancer agents . While the exact step may be proprietary, the 7-carboxylate indazole core is a common feature in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like niraparib . This is a significant differentiator from other indazole isomers (e.g., 4-, 5-, or 6-carboxylates) that are not widely cited in the synthesis of this major drug class. The 7-substitution pattern is critical for the final geometry of the drug molecule.

Synthetic route
Class‑level inference
Documented intermediate for PARP inhibitor pharmacophores (e.g., niraparib‑related)
Reported synthetic route alignment
7‑substitution pattern critical; other regioisomers lack this documented fit.
Process Chemistry Oncology Synthetic Route Niraparib

Direct iNOS Inhibitory Activity

Methyl 1H-indazole-7-carboxylate has demonstrated direct, target-specific activity by inhibiting inducible Nitric Oxide Synthase (iNOS) [1]. In cellular assays using mouse RAW264.7 macrophages, the compound inhibits LPS-induced nitric oxide production, a key mediator of inflammation [1]. This provides a distinct, quantitative readout for structure-activity relationship (SAR) studies focused on inflammation. This is a more advanced and defined mode of action compared to many unsubstituted indazoles or other simple esters that may exhibit general cytotoxicity or require extensive modification to show target engagement. This direct link to an established inflammatory target provides a clear, measurable advantage for research groups focused on immunology and inflammation.

iNOS inhibition
Reported
Inhibits iNOS in LPS‑stimulated RAW264.7 macrophages
Supports iNOS pathway‑response interpretation
Unsubstituted indazole typically requires functionalization to achieve this activity.
Anti-inflammatory Enzymology iNOS Pharmacology

Methyl 1H-indazole-7-carboxylate: Key Applications in Discovery


PARP7/TTK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing selective inhibitors for targets like PARP7, TTK, or CK2 should select this compound as the primary scaffold. The 7-carboxylate methyl ester is the established entry point for synthesizing the indazole-7-carboxamide pharmacophore [1], which is a key feature of advanced clinical candidates [2]. Using this specific intermediate avoids the need to build the regioisomerically pure 7-substituted core from scratch, accelerating SAR studies around the carboxamide moiety.

Broad-Spectrum Antimicrobial Lead Generation

This compound is a valuable tool for infectious disease research. Its demonstrated activity against a panel of Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans, A. niger) makes it an excellent starting point for developing novel antimicrobial agents. Its proposed mechanism of action, involving binding to the 50S ribosomal subunit , provides a clear hypothesis for further mechanistic studies and lead optimization.

iNOS-Targeted Probe Development

Investigators studying inflammatory pathways, particularly those mediated by inducible Nitric Oxide Synthase (iNOS), will find this compound useful. Its direct inhibition of iNOS in cellular assays [3] makes it a suitable tool compound or starting point for developing more potent and selective anti-inflammatory agents. This provides a clear, target-based application that differentiates it from less-defined indazole derivatives.

Application
Selection Property
Validation Focus
PARP7/TTK kinase inhibitor lead optimization research
7‑carboxylate regiochemistry fit
Synthetic route alignment to PARP7/TTK literature
Broad‑spectrum antimicrobial lead generation
Documented antimicrobial scaffold context
Strain‑panel antimicrobial endpoint review
iNOS‑targeted probe development
Reported iNOS target engagement
iNOS cellular assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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